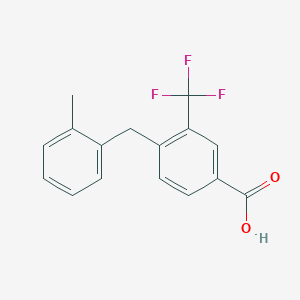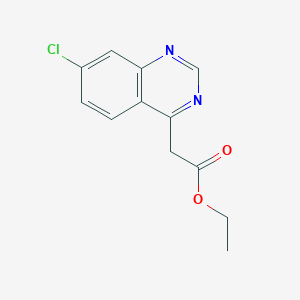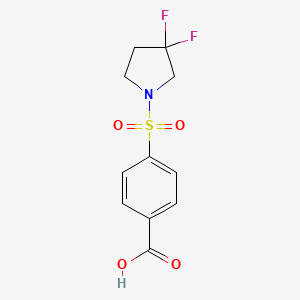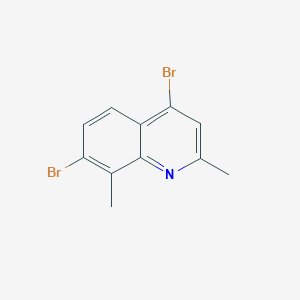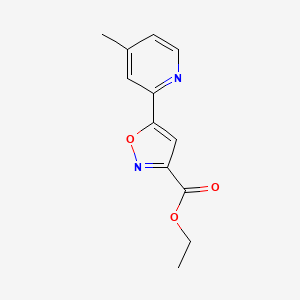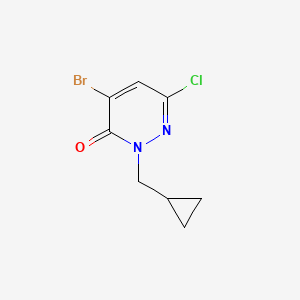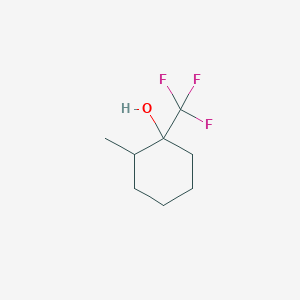
2-Methyl-1-(trifluoromethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD16067884 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD16067884 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The process typically starts with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD16067884 is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to ensure consistent quality and quantity. The industrial process may also incorporate advanced techniques such as crystallization and distillation to purify the final product. The preparation method is designed to be efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
MFCD16067884 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD16067884 are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions. The choice of solvent, temperature, and pressure also plays a crucial role in determining the efficiency and selectivity of the reactions.
Major Products Formed
The major products formed from the reactions of MFCD16067884 depend on the type of reaction and the reagents used For instance, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds
Scientific Research Applications
MFCD16067884 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for investigating biological pathways.
Medicine: MFCD16067884 has potential therapeutic applications, including drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals, materials, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which MFCD16067884 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the context in which the compound is used, such as its role in a biochemical assay or therapeutic application.
Properties
Molecular Formula |
C8H13F3O |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-methyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H13F3O/c1-6-4-2-3-5-7(6,12)8(9,10)11/h6,12H,2-5H2,1H3 |
InChI Key |
OZRKZYZFYUFGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
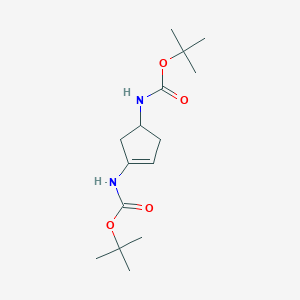

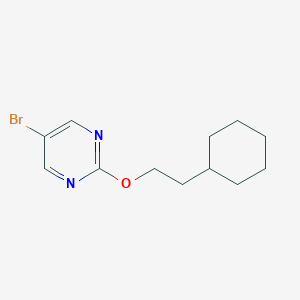
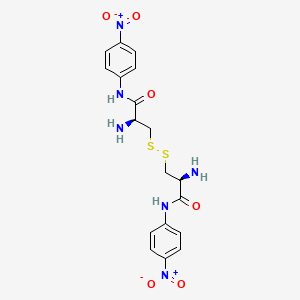
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
